(1-(4-Chlorophenyl)cyclopentyl)(3-((furan-2-ylmethyl)sulfonyl)azetidin-1-yl)methanone
Description
Properties
IUPAC Name |
[1-(4-chlorophenyl)cyclopentyl]-[3-(furan-2-ylmethylsulfonyl)azetidin-1-yl]methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22ClNO4S/c21-16-7-5-15(6-8-16)20(9-1-2-10-20)19(23)22-12-18(13-22)27(24,25)14-17-4-3-11-26-17/h3-8,11,18H,1-2,9-10,12-14H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEWUKBPFJOUIDS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(C2=CC=C(C=C2)Cl)C(=O)N3CC(C3)S(=O)(=O)CC4=CC=CO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22ClNO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (1-(4-Chlorophenyl)cyclopentyl)(3-((furan-2-ylmethyl)sulfonyl)azetidin-1-yl)methanone exhibits a range of biological activities that have been the focus of recent research. This article synthesizes findings from various studies to provide a comprehensive understanding of its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The chemical structure of the compound can be described as follows:
- Molecular Formula : C18H20ClN3O3S
- Molecular Weight : 385.89 g/mol
- IUPAC Name : this compound
| Property | Value |
|---|---|
| Molecular Formula | C18H20ClN3O3S |
| Molecular Weight | 385.89 g/mol |
| IUPAC Name | This compound |
Antimicrobial Activity
Research has indicated that compounds with similar structures often possess significant antimicrobial properties. For instance, studies on related sulfonamide derivatives have shown efficacy against various bacterial strains, including Staphylococcus aureus and Escherichia coli . The sulfonamide moiety in our compound could suggest potential antibacterial action.
Enzyme Inhibition
The compound's structure suggests it may act as an enzyme inhibitor. For example, sulfonamide derivatives have been shown to inhibit enzymes such as carbonic anhydrase and acetylcholinesterase, which are critical in various physiological processes .
Anticancer Potential
Preliminary studies have explored the anticancer potential of similar azetidine-based compounds. These compounds have demonstrated cytotoxic effects against several cancer cell lines through mechanisms involving apoptosis induction and cell cycle arrest .
Neuroprotective Effects
Given the presence of the furan and azetidine moieties, there is potential for neuroprotective activity. Compounds with similar structures have been investigated for their ability to mitigate oxidative stress and neuronal cell death, particularly in models of neurodegenerative diseases .
Apoptosis Induction
The induction of apoptosis appears to be a common mechanism for many biologically active compounds. Studies have indicated that compounds similar to our target can activate caspase pathways leading to programmed cell death in cancer cells .
Interaction with Biological Targets
Molecular docking studies have shown that the compound may interact with specific amino acid residues in target proteins, influencing their activity. For instance, binding affinity studies suggest strong interactions with enzymes involved in metabolic pathways, which could explain its biological effects .
Study 1: Antimicrobial Efficacy
A study evaluating the antimicrobial efficacy of sulfonamide derivatives found that certain compounds exhibited moderate to strong activity against Salmonella typhi and Bacillus subtilis. The study highlighted the importance of the sulfonamide group in enhancing antibacterial properties .
Study 2: Enzyme Inhibition Profile
Another investigation focused on enzyme inhibition revealed that related compounds significantly inhibited urease activity, suggesting potential applications in treating conditions like urinary tract infections where urease-producing bacteria are involved .
Study 3: Neuroprotective Properties
Research into neuroprotective effects demonstrated that compounds with furan and azetidine structures could reduce neuronal damage in models of oxidative stress, indicating a promising avenue for treatment strategies in neurodegenerative diseases .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Due to the lack of direct data on the compound in the provided evidence, comparisons are extrapolated from general principles of structural analogs and related research trends:
Substituent-Driven Bioactivity
- Chlorophenyl Derivatives : Compounds with 4-chlorophenyl groups (e.g., chlorfenapyr) often exhibit pesticidal activity by disrupting mitochondrial function. The chlorine atom enhances lipophilicity, improving membrane penetration .
- Sulfonyl-Containing Analogues : Sulfonyl groups (e.g., in sulfoxaflor) are associated with insecticidal properties by targeting nicotinic acetylcholine receptors. The furan-2-ylmethyl sulfonyl group in the target compound may offer unique steric or electronic interactions compared to aliphatic sulfonyl derivatives .
Azetidine vs. Piperidine Rings
Azetidine’s smaller ring size (4-membered vs. For example, azetidine-containing drugs like cimetidine show faster target engagement than piperidine analogs .
Furan Modifications
Furan rings (e.g., in furanocoumarins) are linked to phototoxic effects in insects. The furan-2-ylmethyl group in the target compound might synergize with the sulfonyl moiety to enhance bioactivity, though empirical data are unavailable .
Hypothetical Data Table (Based on Structural Analogues)
Q & A
Q. What synthetic strategies are recommended for achieving high purity in this compound?
Synthesis involves multi-step reactions, including:
- Azetidine ring formation : Cyclization of β-amino alcohols or nucleophilic substitution reactions (e.g., using epichlorohydrin derivatives) .
- Sulfonyl group introduction : Oxidation of thioether intermediates using Oxone or meta-chloroperbenzoic acid (mCPBA) under controlled pH (6–8) and low temperature (0–5°C) to minimize side reactions .
- Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane 3:7) or preparative HPLC (C18 column, acetonitrile/water gradient) .
Q. Which spectroscopic methods are essential for structural confirmation?
Key techniques include:
- NMR spectroscopy :
- 1H NMR: Peaks at δ 3.5–4.2 ppm for azetidine protons and δ 7.2–7.8 ppm for aromatic protons.
- 13C NMR: Sulfonyl carbon at δ 55–60 ppm, carbonyl at δ 195–205 ppm .
Q. What in vitro assays are appropriate for initial bioactivity evaluation?
- Enzyme inhibition : Kinase assays (e.g., EGFR, JAK2) with IC50 determination via fluorescence polarization .
- Antimicrobial activity : Broth microdilution (MIC values against S. aureus and E. coli) .
- Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) .
Advanced Questions
Q. How can structure-activity relationship (SAR) studies optimize pharmacological profiles?
- Computational docking : Use AutoDock Vina to predict binding affinities to targets (e.g., cyclooxygenase-2) by modifying substituents:
| Substituent Modification | Impact on Activity |
|---|---|
| Replacement of furan with thiophene | ↑ Hydrophobicity, ↓ solubility |
| Chlorophenyl → Fluorophenyl | Alters π-π stacking interactions |
- Synthetic analogs : Compare bioactivity of sulfonyl vs. sulfonamide derivatives to assess hydrogen-bonding effects .
Q. How to resolve contradictions in biological activity data?
- Purity analysis : Use HPLC (≥98% purity threshold) to exclude impurities affecting assay results .
- Assay standardization : Control variables (e.g., serum concentration in cell culture, incubation time) across labs .
- Stereochemical confirmation : X-ray crystallography to verify absolute configuration if chirality impacts activity .
Q. How to design interaction studies with biological targets?
- Surface plasmon resonance (SPR) : Measure real-time binding kinetics (KD) to immobilized proteins .
- Isothermal titration calorimetry (ITC) : Quantify binding thermodynamics (ΔH, ΔS) .
- Molecular dynamics simulations : Analyze stability of ligand-protein complexes (e.g., using GROMACS) over 100-ns trajectories .
Q. What role does the sulfonyl group play in reactivity and bioactivity?
- Chemical stability : Susceptible to nucleophilic attack at sulfur; assess via hydrolysis studies (pH 1–14, 37°C) .
- Biological interactions : Hydrogen bonding with Thr830 in kinase ATP-binding pockets (confirmed by mutagenesis studies) .
Q. How to assess metabolic stability using in vitro models?
- Liver microsome assays : Incubate with NADPH (1 mM, 37°C) and monitor parent compound depletion via LC-MS/MS .
- Metabolite identification : Use Q-TOF MS to detect phase I/II metabolites (e.g., hydroxylation, glucuronidation) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
